![molecular formula C4H5F3O3 B3100850 2-(Trifluoromethoxy)propionic acid CAS No. 1378795-51-7](/img/structure/B3100850.png)
2-(Trifluoromethoxy)propionic acid
Overview
Description
2-(Trifluoromethoxy)propionic acid is a chemical compound with the CAS Number: 1378795-51-7. It has a molecular weight of 158.08 and its IUPAC name is 2-(trifluoromethoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(Trifluoromethoxy)propionic acid is1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
. This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
2-(Trifluoromethoxy)propionic acid is a colorless, transparent crystal or granular crystalline powder . It has a molecular weight of 158.08 .Scientific Research Applications
Synthesis and Catalysis
- Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation: 2-(Trifluoromethoxy)propionic acid derivatives have been used in the novel asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method, utilizing trifluoromethyl aryl sulfonate, is scalable, operationally simple, and effective for late-stage trifluoromethoxylation of complex small molecules, demonstrating broad scope and good functional group compatibility (Guo et al., 2017).
Organic Chemistry and Medicinal Applications
- Trifluoromethoxy Group in Pharmaceuticals: The trifluoromethoxy group, such as in 2-(Trifluoromethoxy)propionic acid, is increasingly significant in pharmaceuticals. This group's strongly electron-withdrawing nature and high lipophilicity make it valuable in developing drugs for various therapeutic areas, including analgesics, anesthetics, cardiovascular, and psychopharmacologic drugs (Jeschke et al., 2007).
Extraction and Purification Processes
- Reactive Extraction of Propionic Acid: Research has explored the extraction of propionic acid (a closely related compound to 2-(Trifluoromethoxy)propionic acid) using various extractants and diluents. This process is significant in the chemical and pharmaceutical industries for recovering carboxylic acids from waste streams and fermentation broth, optimizing the use of binary extractants and diluents (Keshav et al., 2009).
Analytical Chemistry
- Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ESI/MS/MS): In the field of analytical chemistry, propionic acid (related to 2-(Trifluoromethoxy)propionic acid) has been used to mitigate sensitivity loss caused by trifluoroacetic acid in HILIC-ESI/MS/MS bioanalysis of basic compounds. The addition of propionic acid to mobile phases improves signal strength while maintaining chromatography integrity (Shou & Naidong, 2005).
Mechanism of Action
Biochemical Pathways
Propionic acid, a related compound, is known to participate in various biochemical pathways, including the succinate pathway
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-(Trifluoromethoxy)propionic acid interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2-(trifluoromethoxy)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBPQYWQLGLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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